N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, also known as BIBP 3226, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to have a high affinity for the neuropeptide Y (NPY) Y1 receptor.
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 can be synthesized using various methods, including the reaction of 4-iodobenzoyl chloride with N-benzylpiperidine in the presence of a base such as triethylamine. Another method involves the reaction of 4-iodobenzamide with N-benzylpiperidine in the presence of a reducing agent such as sodium borohydride. The efficiency and yield of each method depend on the reaction conditions and the purity of the starting materials. Environmental and safety considerations must also be taken into account during the synthesis process, as some of the reagents used can be hazardous.
Chemical Structure and Biological Activity
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 has a molecular weight of 463.3 g/mol and a chemical formula of C24H26IN3O. It has a piperidine ring attached to a benzyl group and an iodobenzamide moiety. N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 has been shown to have a high affinity for the NPY Y1 receptor, which is involved in the regulation of appetite, energy balance, and cardiovascular function. It acts as a selective antagonist of the NPY Y1 receptor, blocking the binding of NPY and preventing its biological effects.
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 has been shown to have various biological effects on cell function and signal transduction. It has been shown to inhibit the release of NPY and reduce food intake in animal models. N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 has also been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and cardiovascular diseases. However, it may also have potential toxic effects, as it has been shown to increase blood pressure and heart rate in some animal models.
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 has been extensively studied for its potential applications in medical research, including its role in drug development and clinical trials. It has been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and cardiovascular diseases. However, further research is needed to determine its safety and efficacy in humans. N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 may also have applications in environmental research, such as its effects on ecosystems and its role in pollution management. In industrial research, it may be used in manufacturing processes to improve product quality and efficiency, but health and safety considerations must be taken into account.
Future Perspectives and Challenges
Despite its potential therapeutic applications, there are still limitations in the use and study of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226. Further research is needed to determine its safety and efficacy in humans, and to develop more selective and potent NPY Y1 receptor antagonists. Possible solutions and improvements include the development of new synthetic methods and the use of advanced screening techniques. Future trends and prospects in the application of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide 3226 in scientific research include its potential use in combination therapies and its role in personalized medicine. However, challenges such as regulatory approval and commercialization must also be addressed.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2'-O-(2-Methoxyethyl)-uridine is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic applications. It is a derivative of uridine, which is a naturally occurring nucleoside found in RNA. The modification of uridine at the 2'-O position with a methoxyethyl group enhances its stability and bioactivity, making it a promising candidate for drug development.
2'-O-(2-Methoxyethyl)-cytidine, also known as MOE-C, is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic applications. MOE-C is a cytidine analog that has a methoxyethyl group attached to the 2'-O position of the ribose sugar. This modification enhances the stability and bioavailability of the molecule, making it a promising candidate for drug development.
2'-O-(2-Methoxyethyl)adenosine, also known as MOEA, is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic applications. MOEA is a derivative of adenosine, a purine nucleoside that plays a crucial role in various biological processes. MOEA is synthesized by modifying the 2'-OH group of adenosine with a methoxyethyl group. This modification enhances the stability and bioactivity of MOEA, making it a promising candidate for drug development.
2'-O-(2-Methoxyethyl)-5-methyl-uridine is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This paper aims to provide a comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.
2'-o-(2-Methoxyethyl)-5-methylcytidine, also known as N4-methyl-2'-O-methylethylidinecytidine (MM-398), is a novel drug used in the treatment of cancer. It is a derivative of cytidine, a nucleoside that is essential for DNA and RNA synthesis. MM-398 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in various cancer types.
7-Deazaguanine is a naturally occurring nucleobase that is found in the tRNA of certain bacteria and archaea. It is also known as queuosine, and it is a modified form of guanine. 7-Deazaguanine has been the subject of extensive research due to its potential therapeutic and industrial applications.